Methyl 4-(2-bromo-5-fluorobenzamido)butanoate
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Overview
Description
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is an organic compound with the molecular formula C12H13BrFNO3 It is a derivative of butanoic acid and contains both bromine and fluorine atoms, making it a halogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate typically involves the reaction of 2-bromo-5-fluorobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-bromo-5-fluorobenzoate. This intermediate is then reacted with butanoic acid derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H13BrFNO3 |
---|---|
Molecular Weight |
318.14 g/mol |
IUPAC Name |
methyl 4-[(2-bromo-5-fluorobenzoyl)amino]butanoate |
InChI |
InChI=1S/C12H13BrFNO3/c1-18-11(16)3-2-6-15-12(17)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17) |
InChI Key |
BCKASYWXEOYKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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